molecular formula C15H19F2NO3 B1312600 tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate CAS No. 362480-04-4

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate

Cat. No. B1312600
M. Wt: 299.31 g/mol
InChI Key: NKGKCDXMOMAORK-STQMWFEESA-N
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Description

The compound contains a tert-butyl group, which is a branched alkyl group. It also contains a carbamate group, a difluorophenyl group, and an oxirane (epoxide) group .

Scientific Research Applications

Synthesis Techniques and Applications

  • Building Blocks for Novel Protease Inhibitors

    A study by Ghosh et al. (2017) describes enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and its R counterpart. Utilizing asymmetric syn- and anti-aldol reactions, this research aimed to provide potent β-secretase inhibitors, highlighting its application in medicinal chemistry for Alzheimer's disease treatment Ghosh, A. K., Cárdenas, E. L., & Brindisi, M. (2017). Tetrahedron letters.

  • Efficient Chiral Inversion Method

    Li et al. (2015) discussed an efficient, high-yielding preparation method for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate. Highlighting a chiral inversion key step, this method offers advantages in simplicity, cost, yield, and purification over previous methods, making it notable for industry application Li, T., Mei, M., Gao, H., Li, Y., Yan, Y., & Che, D. (2015). Synthetic Communications.

  • Catalytic Epoxidation for Carfilzomib Synthesis

    Qiu et al. (2019) report on the efficient catalytic epoxidation reaction for synthesizing epoxyketone tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate, a key intermediate in the synthesis of Carfilzomib. This study uses bioinspired manganese complexes, indicating its relevance in developing anticancer therapeutics Qiu, B., Xia, C., & Sun, W. (2019). Chinese Chemical Letters.

properties

IUPAC Name

tert-butyl N-[(1S)-2-(3,5-difluorophenyl)-1-[(2R)-oxiran-2-yl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO3/c1-15(2,3)21-14(19)18-12(13-8-20-13)6-9-4-10(16)7-11(17)5-9/h4-5,7,12-13H,6,8H2,1-3H3,(H,18,19)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGKCDXMOMAORK-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)[C@@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465217
Record name tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate

CAS RN

362480-04-4
Record name tert-Butyl ((S)-2-(3,5-difluorophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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